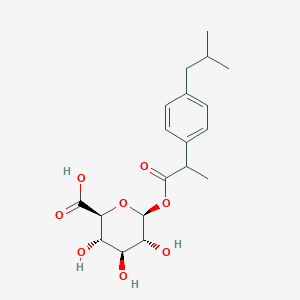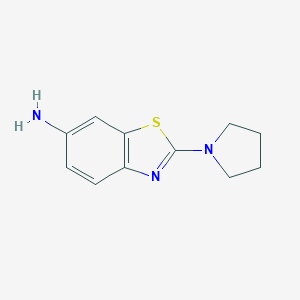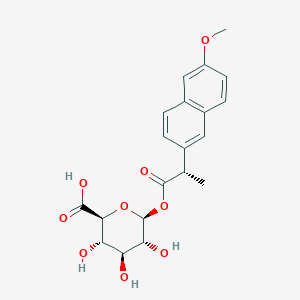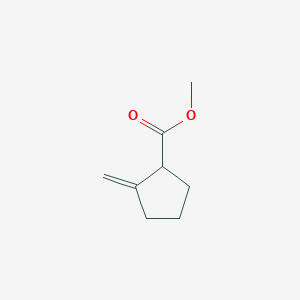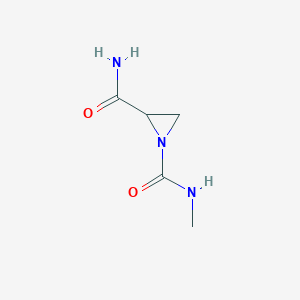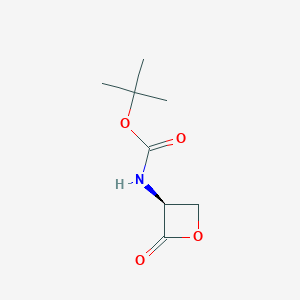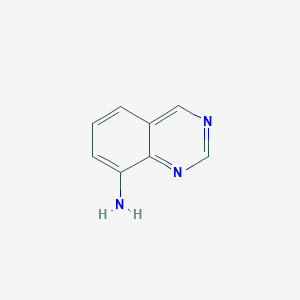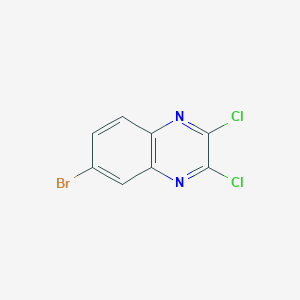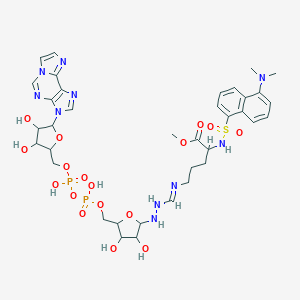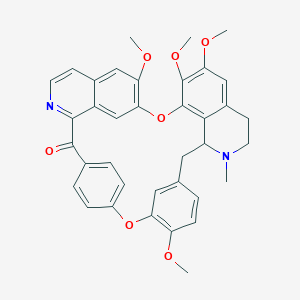![molecular formula C21H25ClN2O2 B020781 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol CAS No. 165739-71-9](/img/structure/B20781.png)
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol
Vue d'ensemble
Description
The compound belongs to a class of molecules that are significant in medicinal chemistry and material science due to their unique structural features and potential biological activities. The synthesis and study of such compounds are crucial for developing new pharmaceuticals and understanding molecular interactions at a fundamental level.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the Ritter reaction, alkylation, and hydrolysis processes to produce intermediates and final products with high specificity. An efficient one-pot process has been developed for related intermediates, emphasizing the importance of selective reactions and yield optimization in chemical synthesis (Guan, 2013).
Molecular Structure Analysis
Structural determination through crystallography has been pivotal in understanding the configuration and conformation of such compounds. For example, the molecular structures of similar compounds were elucidated using X-ray diffraction, revealing the boat shape of the cyclohepta ring and the positioning of methoxy and carbonitrile groups (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their functional groups and structural configuration. Studies on analogs have shown their potential as inhibitors in biochemical pathways, highlighting the impact of specific substitutions on their biological activity (Afonso et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of these compounds in pharmaceutical formulations. The crystal structure of related molecules has shown no strong hydrogen bonds despite the presence of secondary NH groups, which is an interesting feature for further exploration (Bhatt & Desiraju, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are essential for the compound's applications. For instance, the synthesis of analogs with modifications at specific positions on the molecule has provided insights into their reactivity and potential as pharmacologically active agents (Afonso et al., 1999).
Applications De Recherche Scientifique
Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors
A study focused on omeprazole, a proton pump inhibitor, discusses novel synthesis methods and the characterization of pharmaceutical impurities, providing insights into the development of compounds with similar functionalities. This research highlights the importance of understanding the synthesis process and impurities in developing pharmaceuticals, which could be relevant for compounds like the one (S. Saini et al., 2019).
Cytochrome P450 Enzyme Inhibition
Research reviewing the selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes provides insight into drug metabolism and potential drug-drug interactions. Understanding the selectivity of inhibitors is crucial for predicting metabolic pathways and interactions, which may relate to research on new compounds (S. C. Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution Reactions
A study on the nucleophilic aromatic substitution of the nitro-group with piperidine demonstrates key reactions that could be applied in the synthesis and modification of complex organic compounds, including the one mentioned. These reactions are fundamental in organic chemistry and pharmaceutical synthesis (F. Pietra & D. Vitali, 1972).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including compounds with functionalities similar to the one , have been explored for their anticorrosive properties. This research area might offer insights into the potential industrial applications of such compounds, emphasizing the role of molecular structure in their effectiveness (C. Verma et al., 2020).
Propriétés
IUPAC Name |
13-chloro-6-methoxy-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-24-9-7-16(8-10-24)21(25)19-6-5-17(22)11-14(19)3-4-15-12-18(26-2)13-23-20(15)21/h5-6,11-13,16,25H,3-4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNIHJQGNNEPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593321 | |
| Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol | |
CAS RN |
165739-71-9 | |
| Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



